molecular formula C24H31N3O3 B2724485 N1-(4-methoxybenzyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide CAS No. 955594-46-4

N1-(4-methoxybenzyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

Cat. No. B2724485
CAS RN: 955594-46-4
M. Wt: 409.53
InChI Key: MYYFUKJLNDHPAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(4-methoxybenzyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C24H31N3O3 and its molecular weight is 409.53. The purity is usually 95%.
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Scientific Research Applications

Metabolism and Detection

Research has revealed insights into the metabolism of related compounds, utilizing advanced techniques like LC-MS/MS to identify metabolites in biological samples. For instance, Wang et al. (2007) detailed the metabolic profiling of a tetrahydroisoquinoline derivative, emphasizing the compound's extensive metabolism in rats and demonstrating the efficacy of LC-MS/MS in screening and identifying metabolites​​.

Ligand Binding Studies

Compounds structurally related to N1-(4-methoxybenzyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide have been evaluated for their affinity towards biological receptors. Graulich et al. (2006) synthesized methoxylated tetrahydroisoquinoliniums to study their binding to apamin-sensitive Ca2+-activated K+ channels, highlighting their potential for modulating neurological functions​​.

Synthetic Methodologies

Significant efforts have been made towards synthesizing novel tetrahydroisoquinoline derivatives due to their pharmacological relevance. Bracher, Glas, and Wirawan (2021) described a short and versatile protocol for synthesizing N-aryl-1,2,3,4-tetrahydroisoquinolines, showcasing the adaptability of synthetic chemistry in creating complex molecules with potential biological activities​​.

Pro-drug Development

The design of pro-drugs utilizing similar structural frameworks has been explored to enhance the therapeutic efficacy of pharmacologically active compounds. Berry et al. (1997) investigated the use of isoquinolin-1-ones as potential bioreductively activated pro-drug systems, indicating the strategic use of chemical modifications for targeted drug delivery in cancer therapy​​.

Molecular Interaction Studies

The interaction of related compounds with biological targets has been a focus to understand their mechanism of action. Xu et al. (2005) characterized the binding affinity of benzamide analogues to sigma-2 receptors, providing insights into the structure-activity relationships crucial for developing therapeutic agents​​.

These studies underscore the broad scientific interest in tetrahydroisoquinoline derivatives and related compounds for their potential in drug development, molecular biology, and synthetic chemistry. The research applications span from understanding metabolic pathways and receptor binding to innovative synthetic strategies for creating new molecules with enhanced biological activities.

properties

IUPAC Name

N'-[(4-methoxyphenyl)methyl]-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O3/c1-3-14-27-15-4-5-20-16-18(8-11-22(20)27)12-13-25-23(28)24(29)26-17-19-6-9-21(30-2)10-7-19/h6-11,16H,3-5,12-15,17H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYFUKJLNDHPAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.